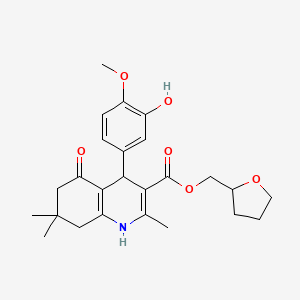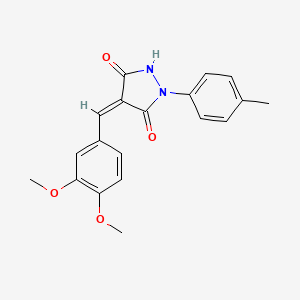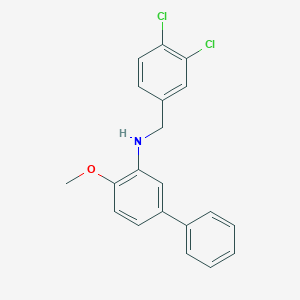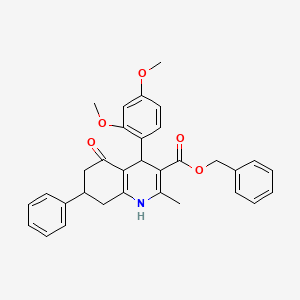![molecular formula C18H17IN2O3 B5111901 phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5111901.png)
phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate, also known as PAC-1, is a small molecule that has gained attention in the field of cancer research due to its potential as an anti-cancer agent. PAC-1 has shown promising results in pre-clinical studies as a selective inducer of apoptosis in cancer cells.
Mécanisme D'action
The exact mechanism of action of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is not fully understood, but it is believed to involve the activation of procaspase-3, a key enzyme involved in the apoptotic pathway. phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate binds to procaspase-3 and induces its activation, leading to the initiation of apoptosis in cancer cells.
Biochemical and Physiological Effects:
phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been shown to have minimal toxicity in normal cells, making it a potentially safe and effective anti-cancer agent. In addition to its apoptotic effects, phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to inhibit tumor growth and metastasis in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate is its simplicity in synthesis and ease of use in laboratory experiments. However, like any experimental drug, phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has limitations, including the need for further pre-clinical and clinical studies to determine its safety and efficacy in humans.
Orientations Futures
There are several potential future directions for research on phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate. One area of interest is the development of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate analogs with improved potency and selectivity. Another area of research is the investigation of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, there is a need for further studies to determine the safety and efficacy of phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate in human clinical trials.
Méthodes De Synthèse
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate can be synthesized through a simple and efficient method using commercially available starting materials. The synthesis involves the reaction of 4-iodoaniline with ethyl 2-oxo-4-phenylbutyrate in the presence of a base, followed by hydrogenation and deprotection steps.
Applications De Recherche Scientifique
Phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has been extensively studied for its potential as an anti-cancer agent. In vitro studies have shown that phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate selectively induces apoptosis in cancer cells, while sparing normal cells. phenyl 2-{[(4-iodophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate has also been shown to sensitize cancer cells to chemotherapy and radiotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
phenyl 2-[(4-iodophenyl)carbamoyl]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17IN2O3/c19-13-8-10-14(11-9-13)20-17(22)16-7-4-12-21(16)18(23)24-15-5-2-1-3-6-15/h1-3,5-6,8-11,16H,4,7,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVYOJKDUTUKMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17IN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5915076 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(3-{N-[(2,5-dichlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5111836.png)
![3-bromo-N-[(2-naphthylamino)carbonothioyl]benzamide](/img/structure/B5111840.png)
![4-butoxy-N-{[(4-ethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5111846.png)

![2-[(4-fluorophenyl)(phenyl)methyl]-3-hydroxynaphthoquinone](/img/structure/B5111853.png)
![N-{[(4-bromo-2,6-dimethylphenyl)amino]carbonothioyl}-3-fluorobenzamide](/img/structure/B5111854.png)
![N-methyl-2-[1-(2-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B5111863.png)
![N-{4-[5-(benzoylamino)-1-(4-methylphenyl)-1H-pyrazol-3-yl]phenyl}benzamide](/img/structure/B5111877.png)
![5-[3-chloro-5-methoxy-4-(2-phenoxyethoxy)benzylidene]-1-(4-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5111878.png)
![5-[4-(allyloxy)-3-chloro-5-ethoxybenzylidene]-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5111890.png)

